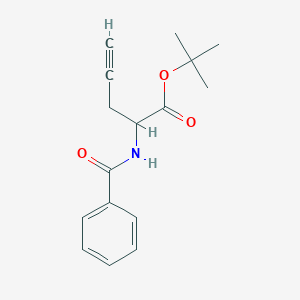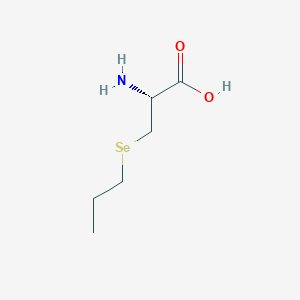![molecular formula C10H9BrN2O3 B12550973 (Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid](/img/structure/B12550973.png)
(Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid: is an organic compound characterized by the presence of a bromophenyl group, a diazenyl linkage, and a hydroxybutenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid typically involves the diazotization of 4-bromoaniline followed by coupling with a suitable β-keto acid. The reaction conditions often include acidic media and controlled temperatures to ensure the formation of the desired (Z)-isomer.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the diazenyl group can yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amines and other reduced forms.
Substitution: Substituted bromophenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a candidate for drug development due to its unique structural features.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can participate in electron transfer processes, while the hydroxybutenoic acid moiety may interact with active sites of enzymes, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to its targets, contributing to its overall biological effects.
Comparison with Similar Compounds
- (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxybut-2-enoic acid
- (Z)-2-[(4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoic acid
- (Z)-2-[(4-methylphenyl)diazenyl]-3-hydroxybut-2-enoic acid
Comparison:
- Uniqueness: The presence of the bromine atom in (Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid imparts distinct electronic and steric properties, influencing its reactivity and interactions.
- Structural Differences: Variations in the substituents on the phenyl ring (e
Properties
Molecular Formula |
C10H9BrN2O3 |
|---|---|
Molecular Weight |
285.09 g/mol |
IUPAC Name |
(Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid |
InChI |
InChI=1S/C10H9BrN2O3/c1-6(14)9(10(15)16)13-12-8-4-2-7(11)3-5-8/h2-5,14H,1H3,(H,15,16)/b9-6-,13-12? |
InChI Key |
KRQWSYHQJLRUQB-ULHNWRTESA-N |
Isomeric SMILES |
C/C(=C(\C(=O)O)/N=NC1=CC=C(C=C1)Br)/O |
Canonical SMILES |
CC(=C(C(=O)O)N=NC1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


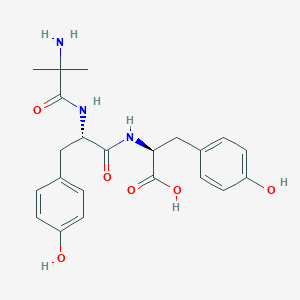
![Methanone, bis[2-(acetyloxy)-3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B12550900.png)
![Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis-](/img/structure/B12550903.png)
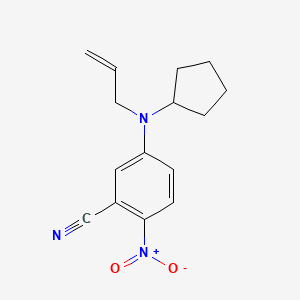
![1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole](/img/structure/B12550909.png)
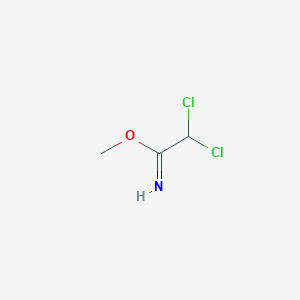
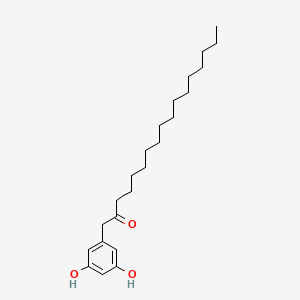
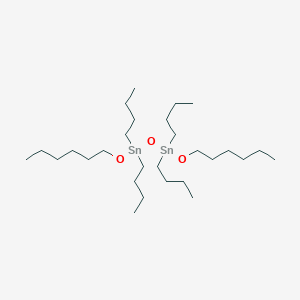
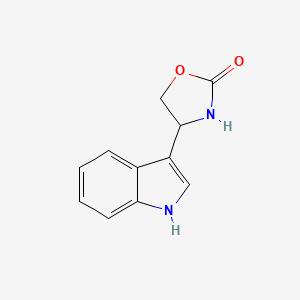
![Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12550932.png)
